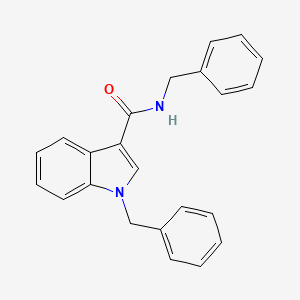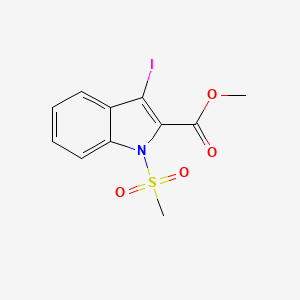
(1-benzofuran-5-yl)thiourea
Übersicht
Beschreibung
(1-benzofuran-5-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The benzofuran moiety in this compound adds to its unique structural and functional properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzofuran-5-yl)thiourea typically involves the reaction of benzofuran derivatives with thiourea. One common method is the condensation reaction between 1-benzofuran-5-ylamine and isothiocyanates under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1-benzofuran-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms, leading to the formation of various substituted thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Substituted thiourea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1-benzofuran-5-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research has shown its potential in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-benzofuran-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression. Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share the benzofuran moiety but differ in their functional groups and biological activities.
Thiourea derivatives: Compounds like phenylthiourea and methylthiourea share the thiourea moiety but differ in their aromatic substituents and applications.
Uniqueness
(1-benzofuran-5-yl)thiourea is unique due to the combination of the benzofuran and thiourea moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-benzofuran-5-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9(13)11-7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBNEFUENGQVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(3-cyano-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl)-3-methylbutanoate](/img/structure/B3158768.png)
![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3158776.png)
![N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B3158784.png)



![1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone](/img/structure/B3158815.png)
![methyl 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B3158824.png)
![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B3158828.png)
![Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B3158835.png)
![ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3158844.png)
![methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B3158860.png)
![methyl 2-{2-[2-(acetyloxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl}acetate](/img/structure/B3158861.png)
![1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B3158877.png)
